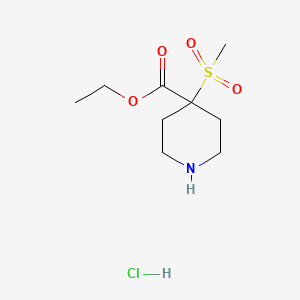

Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride

CAS No.: 1372548-29-2

Cat. No.: VC2570734

Molecular Formula: C9H18ClNO4S

Molecular Weight: 271.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1372548-29-2 |

|---|---|

| Molecular Formula | C9H18ClNO4S |

| Molecular Weight | 271.76 g/mol |

| IUPAC Name | ethyl 4-methylsulfonylpiperidine-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO4S.ClH/c1-3-14-8(11)9(15(2,12)13)4-6-10-7-5-9;/h10H,3-7H2,1-2H3;1H |

| Standard InChI Key | NSNZUKCRKAXQST-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1(CCNCC1)S(=O)(=O)C.Cl |

| Canonical SMILES | CCOC(=O)C1(CCNCC1)S(=O)(=O)C.Cl |

Introduction

Chemical Structure and Properties

Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride belongs to the piperidine class of heterocyclic compounds. Its structure consists of a piperidine ring with a methanesulfonyl (mesyl) group and an ethyl carboxylate group both attached at the 4-position, with the nitrogen protonated as a hydrochloride salt.

Structural Features

The compound features several key functional groups:

-

A six-membered piperidine ring with a protonated nitrogen (as HCl salt)

-

A methanesulfonyl (mesyl) group at the 4-position

-

An ethyl carboxylate group also at the 4-position

Physical and Chemical Properties

Based on the properties of similar compounds like ethyl 4-piperidinecarboxylate, we can infer the following likely properties:

The presence of the mesyl group likely increases water solubility compared to the parent ethyl 4-piperidinecarboxylate, while the hydrochloride salt formation further enhances this property.

Synthesis Methods

From Ethyl 4-Piperidinecarboxylate

A probable synthetic pathway would involve:

-

Deprotonation of ethyl 4-piperidinecarboxylate at the 4-position

-

Reaction with methanesulfonyl chloride or similar sulfonylating agent

-

Salt formation with HCl

Adaptation of Related Synthetic Methods

The method described for 4-methylpiperidine-2-carboxylate hydrochloride could be adapted:

"The preparation involves using phosphomolybdic acid as a catalyst for oxidation, followed by reduction and hydrochloride salt formation. This method offers advantages including simple operation, moderate conditions, and good product quality with reduced pollution."

Key Reaction Conditions

Based on similar syntheses described in the literature:

| Reaction Step | Conditions | Catalyst | Expected Yield |

|---|---|---|---|

| Sulfonylation | 0-25°C, 4-8 hours | Possibly TEA or pyridine | 70-85% |

| Salt Formation | 0°C, ethanol or acetone solvent | N/A | >90% |

Analytical Characterization

Spectroscopic Methods

For the identification and purity assessment of ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride, several spectroscopic techniques would be employed:

NMR Spectroscopy

Expected key signals in 1H NMR:

-

Methyl protons of the methanesulfonyl group (singlet, approximately 3.0 ppm)

-

Ethyl ester signals (triplet at ~1.2-1.3 ppm for CH3, quartet at ~4.1-4.3 ppm for CH2)

-

Piperidine ring protons (multiple signals between 1.5-3.5 ppm)

-

N-H proton (broad signal, possibly >9.0 ppm due to HCl salt)

IR Spectroscopy

Expected characteristic bands:

-

S=O stretching vibrations (~1140-1170 cm-1 and ~1300-1350 cm-1)

-

C=O stretching of the ester group (~1720-1740 cm-1)

-

N-H stretching of the protonated amine (~2700-2800 cm-1)

Chromatographic Methods

HPLC analysis would likely employ reverse-phase conditions, similar to those used for related piperidine compounds, with either:

-

C18 column, water/acetonitrile gradient with 0.1% formic acid

-

C8 column, water/methanol with phosphate buffer

Applications in Organic Synthesis

As a Building Block

Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride could serve as a versatile building block in organic synthesis, similar to how ethyl 4-piperidinecarboxylate is used:

"Ethyl 4-piperidinecarboxylate is used as a reactant for synthesis of SMN protein modulators, β-aryl and β-amino-substituted aliphatic esters by rhodium catalyzed tandem double bond migration/conjugate addition, and nitroethylenediamines by nucleophilic ring opening of nitroimidazolidinone."

The methanesulfonyl group provides an excellent leaving group for nucleophilic substitution reactions, potentially making this compound even more versatile than the parent compound.

Functional Group Transformations

The compound offers multiple sites for potential derivatization:

-

The ester group can undergo hydrolysis, amidation, or reduction

-

The methanesulfonyl group can participate in elimination or substitution reactions

-

The piperidine nitrogen can be further functionalized after deprotonation

Pharmacological Relevance

Structure-Activity Relationship Considerations

The methanesulfonyl group likely influences:

-

Increased water solubility compared to non-sulfonylated analogs

-

Enhanced metabolic stability

-

Different receptor binding profiles due to altered electronic and steric properties

| Hazard Type | Potential Risk | Precaution |

|---|---|---|

| Skin Contact | Possible irritation | Wear appropriate gloves |

| Inhalation | Respiratory tract irritation | Use in well-ventilated area |

| Ingestion | Acute toxicity potential | Avoid mouth pipetting, practice good laboratory hygiene |

| Environmental | Limited biodegradability | Proper waste disposal protocols |

Industrial Applications

Pharmaceutical Intermediate

The compound's structure suggests potential applications as an intermediate in pharmaceutical synthesis, particularly for compounds requiring:

-

A quaternary carbon center

-

A leaving group for subsequent nucleophilic substitution

-

A piperidine scaffold with specific substitution pattern

Process Considerations

For industrial-scale synthesis, factors to consider would include:

-

Selection of appropriate sulfonylating agents for scale-up

-

Safety considerations for exothermic reactions

-

Purification methods applicable to larger scales

-

Environmental impact of reagents and solvents

Current Research Directions

Synthetic Methodology Development

Current research in piperidine chemistry focuses on developing more efficient and environmentally friendly synthetic methods:

"The method is simple to operate and has moderate conditions; phosphomolybdic acid is adopted to increase the activity of an oxidizing agent of hydrogen peroxide, the usage of the oxidizing agent is reduced, and the reaction yield is increased; the purification is convenient, the product quality is excellent, and good safety is obtained; and pollution is reduced, and industrial production is benefited."

Similar approaches could be applied to the synthesis of ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride.

Medicinal Chemistry Applications

The compound's structure suggests it could be explored in medicinal chemistry programs focused on:

-

CNS-active compounds (piperidine rings are common in CNS drugs)

-

Metabolically stable drug candidates (the quaternary carbon center resists metabolic degradation)

-

Water-soluble prodrugs (utilizing the solubility-enhancing properties of the sulfonyl group)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume